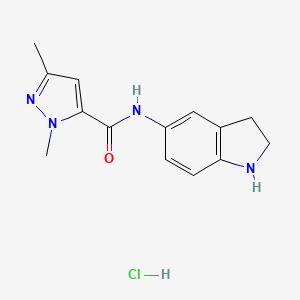
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, also known as PDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDC is a heterocyclic compound that belongs to the class of pyridines and has a molecular formula of C14H17N3O. In
Mechanism of Action
The mechanism of action of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile is not fully understood. However, it is believed that this compound binds to copper ions through the nitrogen atoms in the diazepane ring and the nitrogen atom in the pyridine ring. The resulting complex exhibits strong fluorescence due to the charge transfer between the copper ion and the this compound molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards mammalian cells, making it an attractive candidate for biological applications. This compound has been shown to selectively bind to copper ions in biological samples, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile for lab experiments include its high selectivity towards copper ions, its low toxicity towards mammalian cells, and its ability to exhibit strong fluorescence. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can limit its use in biological applications.
Future Directions
There are several future directions for the research on 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another area of research is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, the development of this compound-based therapeutics for the treatment of copper-related diseases is an area of active research.
Synthesis Methods
The synthesis of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves the reaction of 4-(4-chlorobenzoyl)-1,4-diazepan-1-ylpyridine-2-carbonitrile with propanoic acid in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
properties
IUPAC Name |
5-(4-propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-14(19)18-7-3-6-17(8-9-18)13-5-4-12(10-15)16-11-13/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOYICSQYKFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)
![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)
![4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)
![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide](/img/structure/B7639453.png)

![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)